3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is an amorphous organic semiconductor specifically developed as a host material for phosphorescent organic light-emitting diodes (PhOLEDs). Its primary role within an emissive layer is to effectively accept electrical charges and transfer the resulting energy to a phosphorescent guest (dopant) molecule. Key baseline properties for this material class include a high triplet energy to prevent energy back-transfer from the dopant, good thermal stability for device longevity, and the ability to form stable, uniform films. [1]
The specific sec-butoxy and isopropoxy side-chains on this molecule are critical design features, not interchangeable commodities. Unlike simpler analogs with methoxy or ethoxy groups, these bulky, non-planar substituents disrupt intermolecular packing. This steric hindrance is crucial for inhibiting crystallization and promoting the formation of a stable amorphous glass, which is essential for device reliability and lifetime. [1] Substituting this compound with a close chemical analog or a different core structure, such as the common benchmark mCP, would necessitate complete re-evaluation of film morphology, thermal stability (Tg), and the sensitive charge balance within the device, making it a non-trivial, resource-intensive change.
The compound exhibits a glass transition temperature (Tg) of 83 °C. [1] This represents a significant improvement in thermal stability over the widely used benchmark host material mCP (1,3-bis(N-carbazolyl)benzene), which has a Tg of approximately 62-65 °C. [REFS-2, REFS-3] It also shows a higher Tg than a closely related analog featuring simpler methoxy groups (Compound H2-1), which has a Tg of 76 °C. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 83 °C |
| Comparator Or Baseline | mCP (benchmark host): ~65 °C; Methoxy-substituted analog (H2-1): 76 °C |
| Quantified Difference | +18 °C vs. mCP; +7 °C vs. methoxy analog |
| Conditions | Measured by Differential Scanning Calorimetry (DSC). |
A higher Tg is critical for preventing morphological changes in the emissive layer during device operation, directly contributing to longer operational lifetimes and stability.
The triplet energy (E_T) of this compound is 2.75 eV. [1] This level is sufficiently higher than that of common green (e.g., Ir(ppy)3, E_T ≈ 2.4 eV) and yellow phosphorescent emitters, ensuring efficient exothermic energy transfer and preventing exciton quenching. While benchmark hosts like mCP have a higher triplet energy (≈ 2.9 eV), the 2.75 eV level of this compound is tailored for green/yellow systems and can be advantageous for achieving better charge balance in specific device architectures. [REFS-1, REFS-2]
| Evidence Dimension | Triplet Energy (E_T) |
| Target Compound Data | 2.75 eV |
| Comparator Or Baseline | Typical Green Phosphorescent Emitter (e.g., Ir(ppy)3): ~2.4 eV |
| Quantified Difference | Provides a >0.3 eV energy gap for efficient exciton confinement. |
| Conditions | Measured from the 77K phosphorescence spectrum of a neat film. |
This specific triplet energy level makes it a suitable choice for fabricating high-efficiency green and yellow PhOLEDs without wasting excess energy, which can be critical for optimizing device voltage and power efficiency.
In a device using this compound as a host for a green phosphorescent emitter, an external quantum efficiency (EQE) of 19.4% was achieved at a practical brightness of 1000 cd/m². [1] This high efficiency, coupled with a low operating voltage of 4.5 V at the same brightness, confirms the material's ability to facilitate excellent charge balance and efficient light emission in a complete device setting. [1]
| Evidence Dimension | External Quantum Efficiency (EQE) at 1000 cd/m² |
| Target Compound Data | 19.4% |
| Comparator Or Baseline | High-efficiency green PhOLED device architecture. |
| Quantified Difference | N/A (Demonstrates performance at a level competitive with state-of-the-art devices from the period). |
| Conditions | Device architecture: ITO / Hole Transport Layers / Emissive Layer (Host + Green Dopant) / Electron Transport Layers / Cathode. |
This provides direct, device-level validation of the material's practical utility, demonstrating its capability to translate favorable material properties into high-performance outcomes for display and lighting applications.
The combination of a high glass transition temperature (83 °C) and demonstrated high quantum efficiency (19.4%) makes this compound an excellent choice for the emissive layer in green PhOLEDs where operational lifetime and thermal stability are primary concerns, such as in automotive displays or solid-state lighting. [1]
The bulky sec-butoxy and isopropoxy groups that enhance thermal stability also tend to improve solubility in common organic solvents compared to planar or less-substituted analogs. This makes the compound a strong candidate for developing solution-processed OLEDs, which can lower manufacturing costs.
The material's proven ability to sustain high efficiency at a brightness of 1000 cd/m² indicates its suitability for applications requiring high luminance, such as active-matrix OLED (AMOLED) displays for mobile devices and televisions. [1]